3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyridyl group, a pyrimidinone core, and a pyrrolidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridyl group:
Construction of the pyrimidinone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidinyl substituent: This step typically involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the pyrimidinone core can yield dihydropyrimidinone derivatives.
Scientific Research Applications
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme mechanisms or cellular pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one include:
Omeprazole: A proton pump inhibitor with a similar pyridyl group.
Lansoprazole: Another proton pump inhibitor with a similar core structure.
Rabeprazole: A compound with similar functional groups and therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-pyrrolidin-1-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-13-10-20-16(14(2)18(13)26-4)11-23-17(24)9-15(12-25-3)21-19(23)22-7-5-6-8-22/h9-10H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACTZZAVQNVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C(=O)C=C(N=C2N3CCCC3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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